N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine
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Description
N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine is 234.11167570 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Material Science Applications
Novel Recovery of Nano-Structured Ceria (CeO2)
N,N-bis(2-hydroxybenzyl)alkylamines and benzoxazine dimers, related to the core structure of N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine, have been utilized as ligands for rare earth metal ions, such as cerium(III) ion. This has led to the novel synthesis of single-phase ceria (CeO2) nanoparticles through thermal decomposition, showcasing potential in material science applications (Veranitisagul et al., 2011).
Organic Synthesis Applications
Synthesis of Hexachelating Ligand and Its Complex with Gallium(III)
The compound's structural analogs have been employed in the synthesis of complex ligands for metal ions, demonstrating its utility in crafting intricate molecules for chemical studies and potential industrial applications (Moore et al., 1989).
Protecting Group for Glycosyl Donors
The 2,4-Dimethoxybenzyl (Dmob) group, closely related to the core structure, has been used as an amide protecting group in the synthesis of glycosyl donors. This showcases its utility in complex carbohydrate synthesis, providing a method for selective glycosylation (Kelly & Jensen, 2001).
Catalysis Applications
Selective Hydrogenation of 1-(4-nitrobenzyl)-1,2,4-triazole
Studies have shown that compounds structurally similar to N-(2,4-dimethoxybenzyl)-1H-1,2,4-triazol-3-amine can undergo selective hydrogenation, providing insights into potential catalytic applications. The research focuses on the kinetics and reaction pathways, offering valuable data for chemical transformations involving nitro compounds to amines (LeBlond et al., 1997).
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-16-9-4-3-8(10(5-9)17-2)6-12-11-13-7-14-15-11/h3-5,7H,6H2,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRBPZSOZPPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.